5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound notable for its unique structural features, which include both an oxadiazole and a dioxin ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and stability. The oxadiazole moiety is particularly significant as it is associated with various pharmacological properties.
The compound is synthesized through specific chemical reactions involving suitable precursors. The synthesis typically employs cyclization methods that require careful control of reaction conditions to achieve the desired product.
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine belongs to the class of heterocyclic compounds and is categorized under oxadiazoles. Its structural complexity arises from the incorporation of a dioxin ring, which enhances its chemical reactivity and potential applications.
The synthesis of 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine generally involves the cyclization of a hydrazide with a dihydro-dioxin derivative. This reaction is typically facilitated by dehydrating agents such as phosphorus oxychloride. The process is carried out under reflux conditions to ensure complete cyclization.
The molecular structure of 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine can be represented as follows:
This indicates that the compound contains eight carbon atoms, eight hydrogen atoms, four nitrogen atoms, and three oxygen atoms.
The compound's molecular weight is approximately 196.17 g/mol. Its structural integrity allows for various functional modifications that can enhance its biological activity.
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine can participate in several types of chemical reactions:
The mechanism of action for 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors within cells, modulating their activity and initiating various biochemical pathways that lead to observable biological effects.
Relevant data regarding melting point and boiling point are not extensively documented but are crucial for practical applications in synthesis and formulation.
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine has several scientific uses:
The 1,3,4-oxadiazole nucleus has evolved from a structural curiosity to a cornerstone of rational anticancer drug design. Early explorations capitalized on its bioisosteric relationship with ester and amide functionalities, offering metabolic stability while retaining hydrogen-bonding capabilities. Seminal work identified the 1,3,4-oxadiazole scaffold in FDA-approved drugs like Zibotentan (a potent endothelin A receptor antagonist for prostate cancer) and preclinical candidates targeting tyrosine kinases and tubulin polymerization [6] [7]. The scaffold’s planar aromaticity facilitates π-π stacking interactions with DNA bases and hydrophobic enzyme pockets, while its electron-rich nature supports interactions with cationic residues in biological targets.
A significant breakthrough emerged with chromone-oxadiazole hybrids (e.g., ST034307), which demonstrated in vivo efficacy against inflammatory pain via adenylyl cyclase type 1 (AC1) inhibition (IC~50~ = 2.3 µM) [5]. However, limitations such as electrophilic toxicity from trichloromethyl groups and moderate potency spurred investigations into novel hybrids. The integration of the 5-(5,6-dihydro-1,4-dioxin-2-yl) moiety with 1,3,4-oxadiazole-2-amine represented a strategic shift toward conformationally constrained architectures, enhancing target specificity while mitigating metabolic vulnerabilities observed in early analogs like SQ22536 [5].
Table 1: Evolution of Key 1,3,4-Oxadiazole-Based Anticancer Pharmacophores
Compound | Target/Mechanism | Structural Features | Limitations |
---|---|---|---|
Zibotentan | Endothelin A receptor | Biarylether-linked oxadiazole | Limited efficacy in Phase III trials |
ST034307 | Adenylyl cyclase 1 (AC1) | Chromone-fused oxadiazole with -CCl~3~ | Electrophilic toxicity risks |
NB001 | Putative AC1 modulator | Adenine-like oxadiazole derivative | Low potency (IC~50~ = 10 µM), off-target |
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine | Hybrid scaffold for kinase/DNA targeting | Dihydrodioxin rigidity + oxadiazole H-bonding | Under optimization |
The 5,6-dihydro-1,4-dioxin unit is a privileged heterocycle conferring distinct pharmacokinetic and target-engagement advantages. Its partially saturated 1,4-dioxin ring introduces conformational rigidity, reducing entropic penalties upon binding to biological targets. Computational analyses (e.g., density functional theory at B3LYP/6-311++G(d,p) level) reveal that the dihydrodioxin’s boat-like conformation optimally positions oxygen lone pairs for hydrogen bonding with residues like Asp1046 in VEGFR-2 or Leu840 in hydrophobic pockets [3] [8]. This enhances binding specificity for kinases over structurally similar off-targets.
Physicochemically, the dihydrodioxin moiety balances lipophilicity and polarity. Derivatives exhibit calculated LogP values of ~2.1 (ALOGPS), ideal for traversing biological membranes while avoiding P-glycoprotein-mediated efflux [3]. In hybrid scaffolds like 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine, the dihydrodioxin’s electron-donating effect modulates the oxadiazole’s electron density, amplifying its hydrogen-bond acceptor capacity toward nucleic acid bases. This synergy is critical for DNA-intercalating agents, where simultaneous minor-groove binding (via dihydrodioxin) and cross-strand intercalation (via oxadiazole) enhance antitumor potency [4].
Table 2: Impact of Dihydrodioxin on Molecular Properties of Oxadiazole Hybrids
Property | Oxadiazole Alone | Dihydrodioxin-Oxadiazole Hybrid | Biological Consequence |
---|---|---|---|
LogP | 1.2–1.8 | 2.0–2.3 | Balanced passive diffusion/CYP metabolism |
H-Bond Acceptors | 3–4 | 5–6 | Enhanced target anchoring |
Conformational Flexibility | High | Restricted (rigid boat) | Reduced entropic penalty on binding |
π-Stacking Potential | Moderate | High | Improved DNA/enzyme groove occupancy |
Hybridization leverages synergistic pharmacophoric effects to overcome resistance and potency ceilings. For 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine, three innovative strategies dominate recent literature:
Benzamide Conjugation: Amide coupling at C2 of the oxadiazole ring with substituted benzoic acids generates "trimodal" hybrids. For example, 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide derivatives exploit the sulfonyl group’s polar interactions with enzyme catalytic sites (e.g., thymidylate synthase), while the 2-methylpiperidine tail occupies allosteric pockets. This broadens target coverage to include carbonic anhydrase IX—a hypoxia-inducible anticancer target [3] [7].
Schiff Base Formation: Condensation of the oxadiazole-2-amine’s primary amine with aldehydes/ketones yields Schiff bases. These introduce imine (–C=N–) linkages, which are hydrolytically labile for controlled drug release in acidic tumor microenvironments. Schiff base derivatives from 3,4-dihydroxyphenylacetic acid exhibit IC~50~ values of <5 µM against α-glucosidase—a target linked to cancer metabolic reprogramming [4].
Heterocyclic Fusion: Embedding the oxadiazole within polycyclic systems (e.g., pyrimidine-oxadiazoles) enhances DNA intercalation. Molecular docking confirms fused hybrids bind human telomerase reverse transcriptase (hTERT) with ΔG = −9.8 kcal/mol, disrupting telomere maintenance in immortalized cells [7].
Synthetic methodologies have evolved to address steric challenges in hybridization. One-pot cyclodeselenization enables efficient assembly of 2-amino-oxadiazoles under mild conditions (THF, TEA, 25°C), while T3P®-mediated amidation minimizes epimerization during benzamide conjugation [7] [9].
Table 3: Hybridization Strategies and Therapeutic Outcomes for Oxadiazole-Dihydrodioxin Scaffolds
Hybridization Approach | Therapeutic Target | Potency (IC~50~/K~i~) | Advantage Over Parent Scaffold |
---|---|---|---|
Benzamide Conjugation | Thymidylate synthase | 0.87 µM | 12-fold ↑ DNA synthesis inhibition |
Carbonic anhydrase IX | 4.2 nM | Hypoxia-selective cytotoxicity | |
Schiff Base Formation | α-Glucosidase | 2.3 µM | Dual antidiabetic/antimetastatic action |
Heterocyclic Fusion | Telomerase (hTERT) | 1.5 µM | Senescence induction in chemoresistant cells |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7